BENGHE Foundational & Exploratory

Check Availability & Pricing

"physicochemical properties of 3-(Piperidin-4-
YL)-3,4-dihydroquinazolin-2(1H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-(Piperidin-4-YL)-3,4-
Compound Name:
dihydroquinazolin-2(1H)-one

Cat. No.: B1366972

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-YL)-3,4-
dihydroquinazolin-2(1H)-one

Introduction: The Quinazolinone Scaffold in Modern
Drug Discovery

The quinazolinone core is recognized in medicinal chemistry as a "privileged structure," a
molecular framework that is capable of binding to a variety of biological targets and exhibiting a
wide range of pharmacological activities.[1] Derivatives of this scaffold have been successfully
developed into drugs for treating a multitude of conditions, underscoring its therapeutic
versatility.[1][2] The specific derivative, 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one,
represents a molecule of significant interest for researchers, scientists, and drug development
professionals.

A comprehensive understanding of a compound's physicochemical properties is the bedrock of
successful drug development. These parameters—including solubility, lipophilicity, stability, and
ionization state—govern a molecule's absorption, distribution, metabolism, and excretion
(ADME) profile, ultimately dictating its efficacy and safety. This guide provides a detailed
technical overview of the known and predicted physicochemical properties of 3-(Piperidin-4-
YL)-3,4-dihydroquinazolin-2(1H)-one, alongside field-proven methodologies for its empirical
characterization. The objective is to equip researchers with the foundational knowledge
required to advance this promising molecule through the drug discovery pipeline.
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Section 1: Chemical Identity and Structural
Elucidation

Accurate identification is the first step in any chemical or biological investigation. The
fundamental identifiers for this compound are cataloged below.

Identifier Data Source(s)

3-(piperidin-4-yl)-3,4-
IUPAC Name ) ) i [3]
dihydroquinazolin-2(1H)-one

CAS Number 79098-75-2 [31141[5]
Molecular Formula Ci13H17NsO [3]
Molecular Weight 231.29 g/mol [31[4]
Physical Form Solid [5]
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Figure 1: 2D Structure of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Section 2: Core Physicochemical Properties

The following table summarizes key physicochemical properties. It is critical to note that many
of these values are computationally predicted and require experimental verification for use in a
regulatory or developmental setting.
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. Significance in Drug
Property Predicted Value
Development

Indicates thermal stability at
N ) high temperatures, relevant for
Boiling Point 459.0 £ 45.0 °C ] )
manufacturing and formulation

processes.[3][5]

Important for formulation
Density 1.180 + 0.06 g/cm3 design, particularly for solid
dosage forms.[3][5]

The pKa influences the
ionization state of a molecule
at different physiological pH
values, directly impacting
pKa 14.85 + 0.20 solubility, absorption across
membranes, and receptor
binding. The piperidinyl
nitrogen is expected to be the

primary basic center.[3][5]

A measure of lipophilicity, LogP
is a critical predictor of a drug's
ability to cross cell

XLogP3 2.19 membranes. A value in this
range is often associated with

good oral absorption potential.

[3]

Section 3: Analytical Characterization and
Methodologies

As a Senior Application Scientist, my experience underscores that predicted data is merely a
starting point. Rigorous experimental characterization is non-negotiable. The following
protocols outline a self-validating system for confirming the identity, purity, and key properties of
a synthesized batch of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one.
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Protocol 1: Purity and Identity Confirmation via HPLC-
MS

This workflow is designed to separate the target compound from any impurities and confirm its
molecular weight, providing orthogonal confirmation of identity.

Methodology:

o Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g.,
Methanol or Acetonitrile) to a final concentration of 1 mg/mL.

e HPLC System:

o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pym). Causality: The C18
stationary phase provides excellent hydrophobic retention for a molecule with this LogP,
enabling separation from more polar starting materials or more non-polar byproducts.

o Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as an ion-pairing
agent and proton source, ensuring sharp peak shapes and efficient ionization in the mass
spectrometer.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: A linear gradient from 5% B to 95% B over 15 minutes. Causality: A gradient
elution is essential to ensure that compounds with a wide range of polarities are eluted
efficiently, providing a comprehensive impurity profile.

o Flow Rate: 1.0 mL/min.
o Detection: UV-Vis detector at 254 nm.
e Mass Spectrometry (MS) System:

o lonization: Electrospray lonization (ESI) in positive mode. Causality: The presence of basic
nitrogen atoms in the piperidine and quinazolinone rings makes the molecule readily
protonated, making positive mode ESI highly effective.
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o Analysis: Scan for the protonated molecular ion [M+H]* at m/z 232.14.

MS Identification
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Workflow for HPLC-MS analysis.

Protocol 2: Structural Elucidation via NMR
Spectroscopy

Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by mapping the
chemical environment of each proton and carbon atom.

Methodology:

o Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent,
such as DMSO-ds or CDCIs. Causality: DMSO-ds is often preferred for its ability to dissolve a
wide range of compounds and for its clear visualization of exchangeable protons (e.g., N-H).

e 1H NMR Acquisition: Acquire a standard proton spectrum.
o Expected Signals:

= Aromatic Region (~6.8-7.5 ppm): Multiple signals corresponding to the four protons on
the benzene ring.

» Piperidine Ring (~1.5-3.5 ppm): A complex set of multiplets for the axial and equatorial
protons.

» Quinazolinone CHz (~4.0-4.5 ppm): A singlet or AB quartet for the methylene group in
the dihydro-quinazolinone ring.
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» N-H Protons: Broad signals that may be exchangeable with D20, corresponding to the
piperidine N-H and quinazolinone N-H.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
o Expected Signals:
» Carbonyl Carbon (~160-170 ppm): A distinct peak for the C=0 group.
» Aromatic Carbons (~110-150 ppm): Six signals for the carbons of the benzene ring.

» Aliphatic Carbons (~25-60 ppm): Signals corresponding to the carbons of the piperidine
and methylene groups.

e 2D NMR (Optional but Recommended): Run COSY and HSQC experiments to confirm
proton-proton and proton-carbon correlations, respectively, for unambiguous assignment.

Section 4: Stability Assessment

Stability testing is a cornerstone of pharmaceutical development, ensuring a drug product
maintains its quality, safety, and efficacy throughout its shelf life.[6] The process involves
evaluating the impact of environmental factors like temperature, humidity, and light.[7][8]

Guiding Principle: A robust stability program aims to identify potential degradation pathways,
determine appropriate storage conditions, and establish a product's shelf life.[6][9] This is
achieved through a combination of long-term, accelerated, and forced degradation studies.[8]
[10]

Protocol 3: Forced Degradation (Stress Testing)

The objective of stress testing is to intentionally degrade the sample to predict the likely
degradation products under more extreme conditions and to establish the "stability-indicating”
capability of the analytical method.[8]

Methodology:

e Stock Solution: Prepare a 1 mg/mL solution of the compound.
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e Stress Conditions (run in parallel):

o

Acid Hydrolysis: Mix with 0.1 N HCI and heat at 60°C for 24 hours.

o Base Hydrolysis: Mix with 0.1 N NaOH and heat at 60°C for 24 hours.
o Oxidation: Mix with 3% H202 at room temperature for 24 hours.

o Thermal Stress: Heat the solid powder at 105°C for 24 hours.

o Photostability: Expose the solid powder and a solution to light providing an overall
illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy
of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

e Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all
samples by the validated HPLC-MS method (Protocol 1) against a non-stressed control.

o Evaluation:
o Calculate the percentage of degradation.
o Check for the appearance of new peaks (degradants).

o Ensure the main peak and degradant peaks are well-separated (peak purity), thus
validating the method as "stability-indicating."
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Logic flow for a forced degradation studly.

Section 5: Biological Context and Potential
Applications

While specific biological data for 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one is not
extensively published, the 2,3-dihydroquinazolin-4(1H)-one scaffold is a prolific source of
bioactive compounds.[1][2] Understanding this context is crucial for guiding future research.

» Anticancer Activity: Many quinazolinone derivatives have demonstrated potent cytotoxic
effects against a broad range of human cancer cell lines.[11] A notable mechanism of action
is the inhibition of tubulin polymerization, which disrupts mitosis in cancer cells and leads to
apoptosis.[12]

 Antiparasitic Activity: The scaffold has shown promise in combating neglected tropical
diseases. Specific derivatives have been identified as potent anti-leishmanial agents.[13]
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Furthermore, a high-throughput screen identified the dihydroquinazolinone class as a novel
antimalarial that targets the parasite's PfATP4 ion pump.[14]

o Other Activities: The versatility of the quinazolinone core has led to the discovery of
derivatives with analgesic, anti-inflammatory, and antibacterial properties.[15][16]

/Potential Biological Targets /Activities\

COX, Kinases, etc.
(Anti-inflammatory)

Leishmanial Enzymes
> (Anti-parasitic)

PfATP4 lon Pump
(Antimalarial)
\ Tubulin Polymerization
(Anticancer)

Click to download full resolution via product page

Quinazolinone

Scaffold

Potential therapeutic applications of the quinazolinone scaffold.

Conclusion

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one is a compound built upon a medicinally
significant quinazolinone scaffold. Its predicted physicochemical properties, such as a LogP of
~2.2 and the presence of a basic center, suggest a favorable profile for further investigation.
However, this guide emphasizes the critical importance of moving beyond computational
predictions to rigorous experimental verification. The detailed protocols for analytical
characterization and stability testing provide a validated framework for researchers to generate
the reliable data necessary for any drug development program. Given the established potential
of this chemical class in oncology and infectious diseases, a thorough understanding of these
foundational properties is the essential first step toward unlocking the full therapeutic potential
of this promising molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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